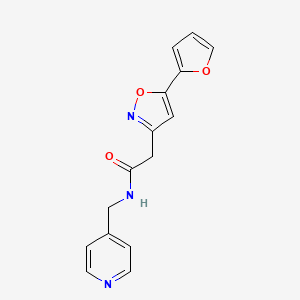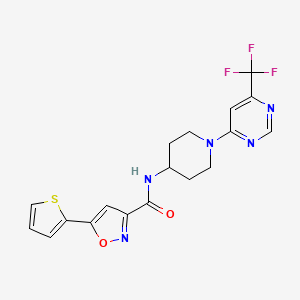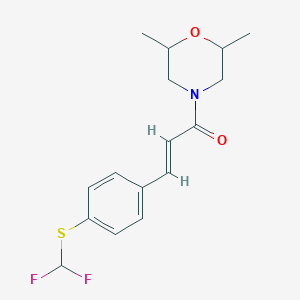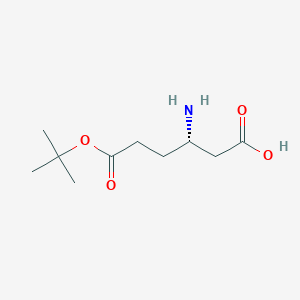
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the isoxazole family and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Another potential application of this compound is in the field of neuroscience. Studies have shown that 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can enhance memory and cognitive function in animal models. It has also been shown to have neuroprotective effects and can protect against neuronal damage.
Mecanismo De Acción
The exact mechanism of action of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can have various biochemical and physiological effects. It has been shown to modulate the levels of various cytokines and chemokines in the body, which may contribute to its anti-tumor activity. It has also been shown to increase the levels of various neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its potential to yield promising results in cancer and neuroscience research. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis method.
Direcciones Futuras
There are several future directions for research on 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide. One potential direction is to further investigate its anti-tumor activity and its potential use in cancer therapy. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide involves a multi-step process. The first step is the synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid, which is then converted into 5-(furan-2-yl)isoxazole-3-carboxylic acid hydrazide. This hydrazide is then reacted with pyridine-4-carboxaldehyde to yield the final product, 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide.
Propiedades
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-10-11-3-5-16-6-4-11)9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPPXUBFNOPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,6S)-7-(2-Ethenylsulfonylethyl)-6-methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2881446.png)
![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile](/img/structure/B2881455.png)
![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)
![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)

![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)